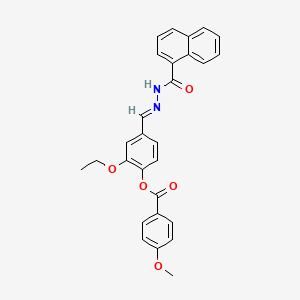
N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(2-(4-Bromostyryl)-7-chloroquinazolin-4-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
Chemical Formula: CHBrClN
Molecular Weight: 475.86 g/mol
This compound combines a quinazoline core with a styryl group and an ethylpentane-diamine moiety. Its unique structure makes it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form a quinazoline N-oxide.
Reduction: Reduction of the styryl group yields a saturated analog.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles (for substitution).
Major Products: The reduced form and substituted derivatives.
Scientific Research Applications
Medicine: Compound X exhibits promising antitumor activity by inhibiting specific kinases involved in cell proliferation.
Chemistry: It serves as a versatile building block for designing novel quinazoline-based compounds.
Biology: Researchers explore its effects on cell signaling pathways and apoptosis.
Industry: Used in the synthesis of fluorescent dyes and imaging agents.
Mechanism of Action
- Compound X likely targets kinases or receptors involved in cancer cell growth.
- It modulates intracellular signaling cascades, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds: 2-(4-bromostyryl)-5-chloronicotinic acid hydrochloride (a related styrylquinoline compound).
Uniqueness: Compound X’s combination of quinazoline, styryl, and diamine moieties sets it apart.
Properties
Molecular Formula |
C25H31BrCl2N4 |
|---|---|
Molecular Weight |
538.3 g/mol |
IUPAC Name |
4-N-[2-[(E)-2-(4-bromophenyl)ethenyl]-7-chloroquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C25H30BrClN4.ClH/c1-4-31(5-2)16-6-7-18(3)28-25-22-14-13-21(27)17-23(22)29-24(30-25)15-10-19-8-11-20(26)12-9-19;/h8-15,17-18H,4-7,16H2,1-3H3,(H,28,29,30);1H/b15-10+; |
InChI Key |
LYDCXADWPOEZBZ-GYVLLFFHSA-N |
Isomeric SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=C(C=C3)Br.Cl |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)
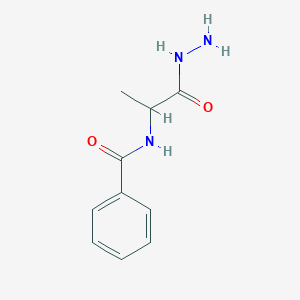
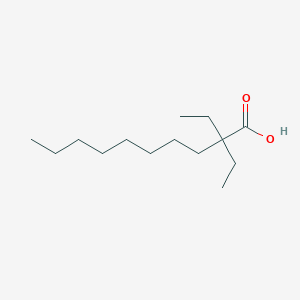
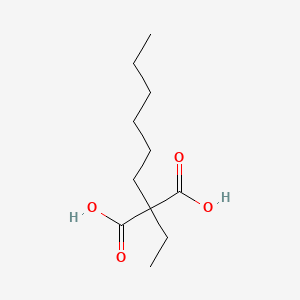
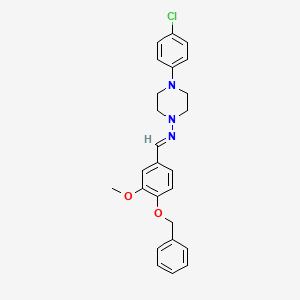
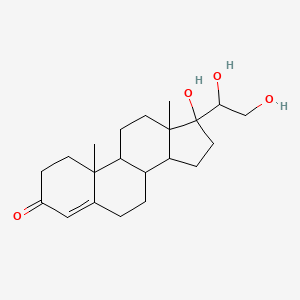

![N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide](/img/structure/B12002210.png)
![2-(2-nitrophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B12002215.png)

![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)

